2-Pyrrolidin-1-yl-propylamine
Overview
Description
2-Pyrrolidin-1-yl-propylamine is an organic compound that features a pyrrolidine ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-propylamine typically involves the reaction of pyrrolidine with a suitable propylamine derivative. One common method is the reductive amination of pyrrolidine with propionaldehyde, followed by hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-1-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the propylamine chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Pyrrolidin-1-yl-propylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-yl-propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the propylamine chain can participate in ionic interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the propylamine chain.
Pyrrolidin-2-one: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolidin-2,5-dione: Features two carbonyl groups, increasing its potential for hydrogen bonding and reactivity
Uniqueness: 2-Pyrrolidin-1-yl-propylamine is unique due to its combination of a pyrrolidine ring and a propylamine chain, which provides a versatile scaffold for the development of bioactive molecules. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQLUWDOMXRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453307 | |
Record name | 2-Pyrrolidin-1-yl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-07-7 | |
Record name | 2-Pyrrolidin-1-yl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using tritium nuclear magnetic resonance (3H NMR) to analyze Bepridil. How does this technique help in understanding the structure of 2-Pyrrolidin-1-yl-propylamine derivatives?
A1: Tritium (3H) NMR is a powerful tool for analyzing the structure and properties of molecules, especially those containing isotopes like tritium. In the case of Bepridil, which contains a this compound core, researchers used 3H NMR to analyze the different possible diastereoisomers formed when tritium was introduced into the pyrrolidine ring []. By analyzing the distinct signals produced by tritium in different chemical environments, researchers could identify and quantify the various isomers present. This information helps in understanding the stereochemistry and potential biological activity of Bepridil and related compounds.
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